

A Comprehensive Technical Guide to Diethylaminosulfur Trifluoride (DAST) in Medicinal Chemistry

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Compound of Interest

Compound Name: *Diethylaminosulfur trifluoride*

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Introduction

Diethylaminosulfur trifluoride (DAST) is a versatile and widely utilized reagent in medicinal chemistry, primarily employed for the selective introduction of fluorine atoms into organic molecules. The incorporation of fluorine can dramatically alter the physicochemical and biological properties of a compound, often leading to enhanced metabolic stability, increased binding affinity for biological targets, and improved pharmacokinetic profiles. This guide provides an in-depth review of the applications of DAST in medicinal chemistry, complete with experimental protocols, quantitative data, and visualizations of key reaction mechanisms and workflows.

DAST is a nucleophilic fluorinating agent capable of converting a variety of oxygen-containing functional groups, such as alcohols, aldehydes, and ketones, into their corresponding fluorinated analogues.^[1] While highly effective, DAST is also a hazardous substance that requires careful handling due to its thermal instability and reactivity with water.^[2]

Core Applications in Medicinal Chemistry

The primary application of DAST in medicinal chemistry is deoxofluorination, the replacement of a hydroxyl group or a carbonyl oxygen with one or two fluorine atoms, respectively.

Deoxofluorination of Alcohols

DAST efficiently converts primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides. The reaction generally proceeds via an SN2 mechanism for primary and secondary alcohols, resulting in an inversion of stereochemistry. For tertiary alcohols, an SN1-type mechanism is more common.

Table 1: Deoxofluorination of Various Alcohols using DAST

Substrate	Product	Reagent Equivalents	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
4-Nitrobenzyl alcohol	4-Nitrobenzyl fluoride	1.1	CH ₂ Cl ₂	Room Temp	1	72	[3]
3-Phenylpropanol	1-Fluoro-3-phenylpropane	1.2	CH ₂ Cl ₂	-78 to RT	2	Not Specified	[4]
(S)- α -hydroxy- β -ketoester	(R)- α -fluoro- β -ketoester	4 (in portions)	CH ₂ Cl ₂	Room Temp	40	High	[5]
Cholesterol	3 β -Fluorocholest-5-ene	Not Specified	Not Specified	Not Specified	Not Specified	Good	[6]

Deoxofluorination of Aldehydes and Ketones

Aldehydes and unhindered ketones are converted to geminal difluorides by DAST.[1] This transformation is valuable for introducing a difluoromethyl or difluoromethylene group, which can act as a bioisostere for other functional groups.

Table 2: Deoxofluorination of Aldehydes and Ketones using DAST

Substrate	Product	Reagent Equivalents	Solvent	Temperature (°C)	Time	Yield (%)	Reference
General							
General Aldehyde	gem-Difluoroal kane	1.2	CH ₂ Cl ₂	-78 to RT	2 h	Not Specified	[4]
General							
General Ketone	gem-Difluoroal kane	3.0	CH ₂ Cl ₂	Room Temp	Overnigh t	Not Specified	[2]
4-tert-butylcycl ohexano ne	1-tert-butyl-4,4-difluoroclohexan e	Not Specified	Not Specified	Not Specified	Not Specified	Moderate (with side products)	[7]

Reaction with Carboxylic Acids

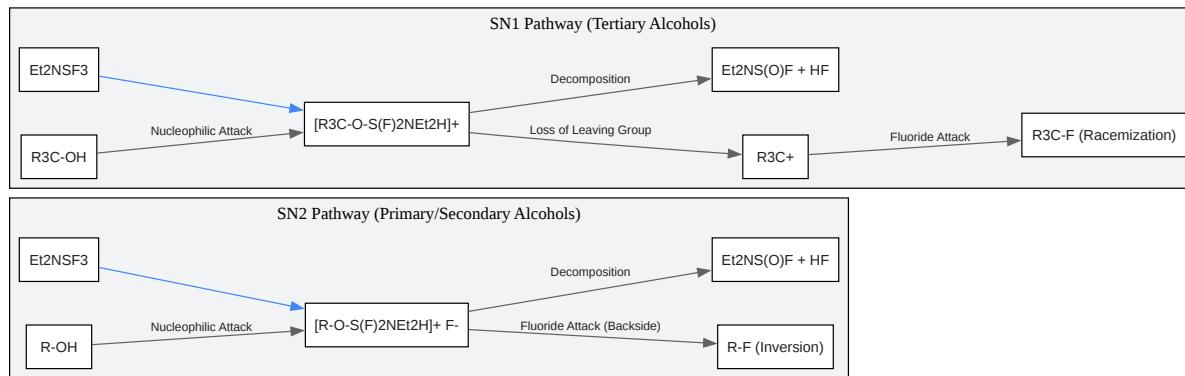
DAST reacts with carboxylic acids to form acyl fluorides.[\[8\]](#) Acyl fluorides are useful intermediates in organic synthesis, particularly in peptide chemistry, as they can facilitate amide bond formation with minimal epimerization.[\[8\]](#)

Table 3: Conversion of Carboxylic Acids to Acyl Fluorides using DAST

Substrate	Product	Reagent Equivalents	Solvent	Temperature (°C)	Time	Yield (%)	Reference
General Carboxylic Acid	General Acyl Fluoride	Not Specified	Not Specified	Mild Conditions	Not Specified	Good (60-70)	[9]
α-Oximinoketone (via fragment ation)	Acyl Fluoride	1.0	Not Specified	Not Specified	Not Specified	High	[8][10] [11]

Reaction Mechanisms

The mechanism of deoxofluorination with DAST is dependent on the substrate. For alcohols, the reaction typically proceeds through the formation of an intermediate alkoxyaminosulfur difluoride, followed by nucleophilic attack of a fluoride ion.



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Deoxofluorination mechanism of alcohols with DAST.

Experimental Protocols

General Protocol for Deoxofluorination of Alcohols and Carbonyls

Caution: DAST is corrosive, moisture-sensitive, and can decompose explosively upon heating. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

- To a solution of the alcohol or carbonyl compound (1.0 eq.) in anhydrous dichloromethane (20 volumes) under a nitrogen atmosphere, add DAST (1.2-3.0 eq.) dropwise at -78 °C.[2][4]
- Allow the reaction mixture to stir and warm to room temperature for 2 hours to overnight, monitoring the progress by Thin Layer Chromatography (TLC).[2][4]

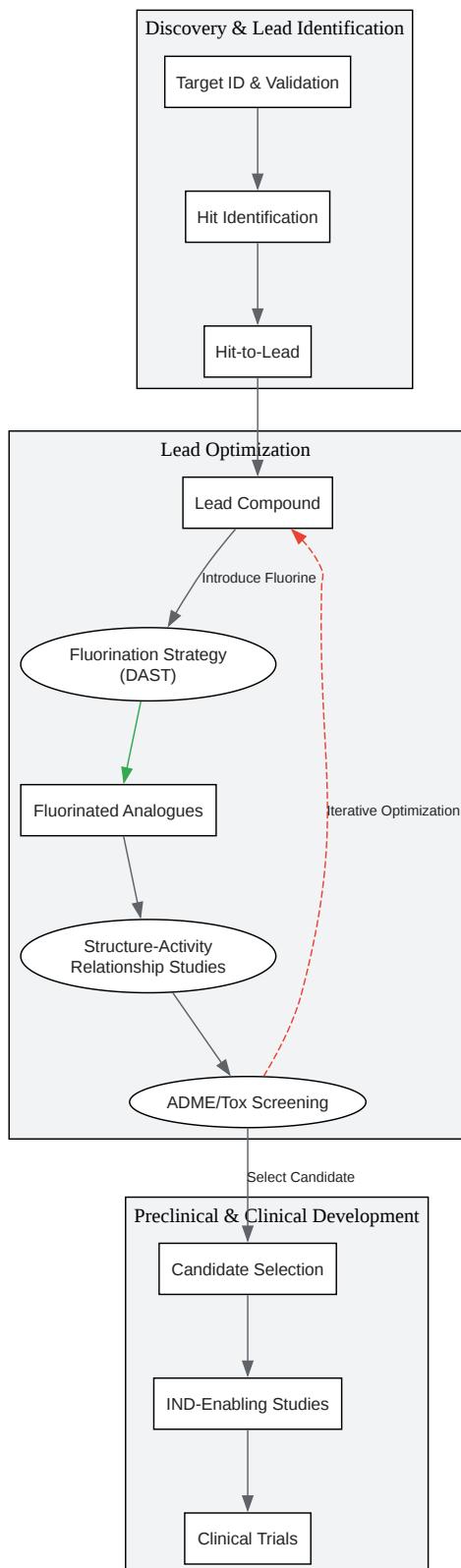
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO_3 .
- Extract the aqueous layer with dichloromethane (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

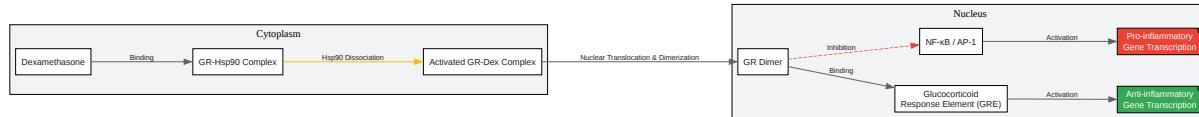
Protocol for the Deoxofluorination of 4-Nitrobenzyl Alcohol

- In a fume hood, dissolve 4-nitrobenzyl alcohol (1.0 mmol, 153 mg) in anhydrous dichloromethane (2.8 mL).[3]
- Add DAST (1.1 mmol, 144 μL) dropwise to the solution at room temperature.[3]
- Stir the reaction mixture at room temperature for 1 hour.[3]
- Quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL).[3]
- Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).[3]
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[3]
- Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 4-nitrobenzyl fluoride.[3]

Application in Drug Discovery Workflow

The introduction of fluorine is a key strategy in lead optimization during the drug discovery process. DAST can be employed to rapidly generate a library of fluorinated analogues of a lead compound to explore structure-activity relationships (SAR).



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